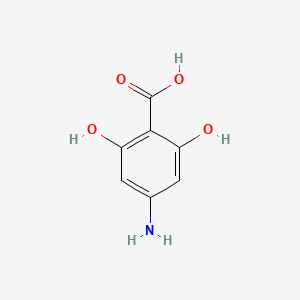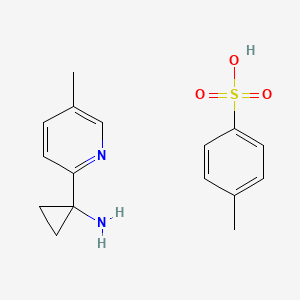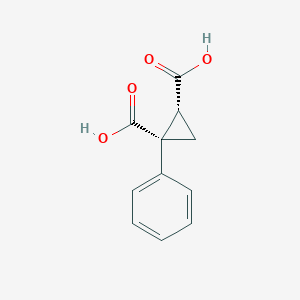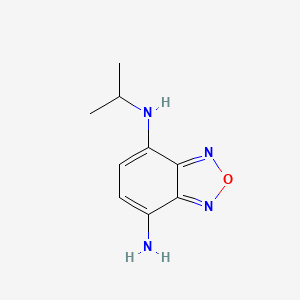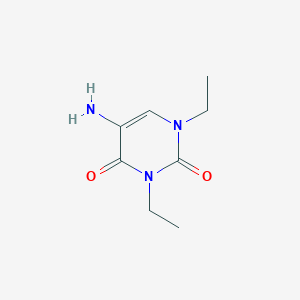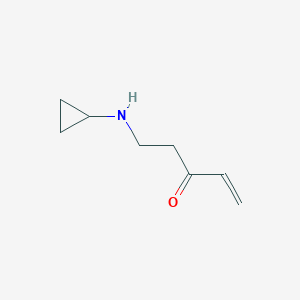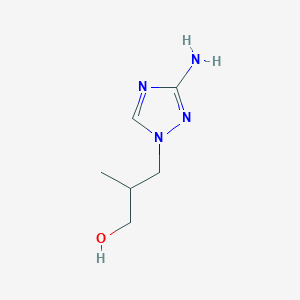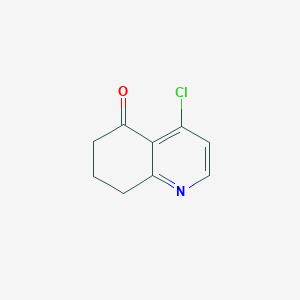![molecular formula C8H10N2O3S B13155295 Methyl 3-(([amino(imino)methyl]thio)methyl)-2-furoate](/img/structure/B13155295.png)
Methyl 3-(([amino(imino)methyl]thio)methyl)-2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl3-(([amino(imino)methyl]thio)methyl)-2-furoate is a compound with the molecular formula C8H10N2O3S and a molecular weight of 214.24 g/mol . This compound is primarily used in proteomics research applications . It features a furan ring substituted with a thioamide group, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl3-(([amino(imino)methyl]thio)methyl)-2-furoate typically involves the reaction of furan derivatives with thioamide groups under controlled conditions. One common method includes the use of methyl furoate as a starting material, which undergoes a series of reactions involving thioamide formation and subsequent methylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl3-(([amino(imino)methyl]thio)methyl)-2-furoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted furan derivatives.
Aplicaciones Científicas De Investigación
Methyl3-(([amino(imino)methyl]thio)methyl)-2-furoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of methyl3-(([amino(imino)methyl]thio)methyl)-2-furoate involves its interaction with various molecular targets. The thioamide group can form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The furan ring’s aromaticity allows it to participate in π-π interactions with other aromatic systems .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds containing thiazole rings, such as thiazolidines and thiazoles, share similar sulfur and nitrogen functionalities.
Furan Derivatives: Other furan-based compounds, like furfural and furoic acid, have similar aromatic ring structures.
Uniqueness
Methyl3-(([amino(imino)methyl]thio)methyl)-2-furoate is unique due to its specific combination of a furan ring and a thioamide group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H10N2O3S |
|---|---|
Peso molecular |
214.24 g/mol |
Nombre IUPAC |
methyl 3-(carbamimidoylsulfanylmethyl)furan-2-carboxylate |
InChI |
InChI=1S/C8H10N2O3S/c1-12-7(11)6-5(2-3-13-6)4-14-8(9)10/h2-3H,4H2,1H3,(H3,9,10) |
Clave InChI |
LZMKIKOWXFMCED-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CO1)CSC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


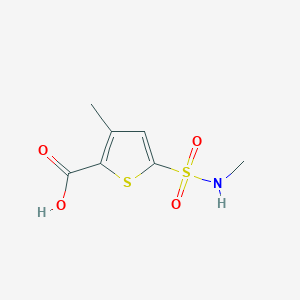
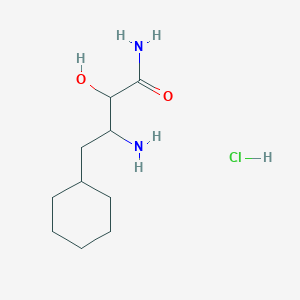
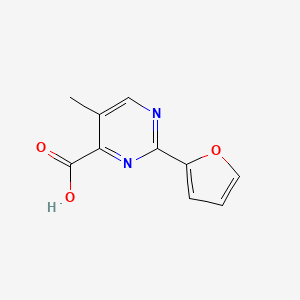
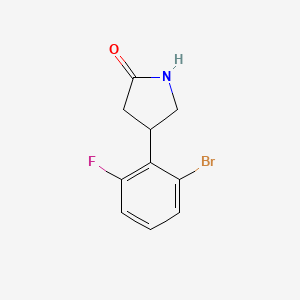
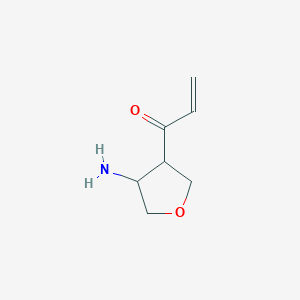
![2-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13155236.png)
